2'-Amino-3,4-dimethoxy-trans-chalcone

Alzheimer's disease BACE-1 inhibitor 2'-aminochalcone SAR

2'-Amino-3,4-dimethoxy-trans-chalcone (IUPAC: (E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) is a synthetic chalcone derivative belonging to the amino-substituted chalcone class. It features a 2'-amino group on the A-ring and a 3,4-dimethoxy substitution pattern on the B-ring.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
Cat. No. B233021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-3,4-dimethoxy-trans-chalcone
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC
InChIInChI=1S/C17H17NO3/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11H,18H2,1-2H3/b9-7+
InChIKeyDNLBNDYWSIFCME-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Amino-3,4-dimethoxy-trans-chalcone for Research & Development: Technical Profile and Procurement Baseline


2'-Amino-3,4-dimethoxy-trans-chalcone (IUPAC: (E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) is a synthetic chalcone derivative belonging to the amino-substituted chalcone class. It features a 2'-amino group on the A-ring and a 3,4-dimethoxy substitution pattern on the B-ring. The compound exhibits an α,β-unsaturated carbonyl scaffold with a trans (E)-configuration, which is critical for its bioactivity. Amino-substituted chalcones are known for enhanced biological effects compared to unsubstituted chalcones [1]. The 3,4-dimethoxy motif has been identified as highly favorable for antiproliferative activity in chalcone SAR studies [2]. The compound serves as a versatile intermediate for synthesizing 2-aryl-4-quinolones and other heterocyclic pharmacophores [3].

Why 2'-Amino-3,4-dimethoxy-trans-chalcone Cannot Be Substituted with Generic Chalcones or Positional Isomers


Generic chalcone substitution fails because the specific combination of the 2'-amino group and the 3,4-dimethoxy substitution pattern dictates both the compound's biological target engagement profile and its chemical reactivity. Unsubstituted chalcones lack the amino group necessary for BACE-1 enzyme inhibition and show significantly reduced antitumor activity compared to their 2'-amino counterparts [1]. Furthermore, positional isomerism profoundly impacts activity: 4'-amino-3,4-dimethoxy chalcone exhibits different antioxidant (IC50 64.79 μg/mL) and cytotoxic (IC50 36.65 μg/mL against HeLa) profiles compared to what is predicted for the 2'-amino isomer [2]. Additionally, the 2'-amino group uniquely enables cyclization to 2-aryl-4-quinolones, a synthetic route not available to 3'- or 4'-amino analogs [3]. Therefore, substituting with a non-amino chalcone or a positional isomer would invalidate structure-activity relationship studies and alter key performance metrics.

Quantitative Differentiation Evidence: 2'-Amino-3,4-dimethoxy-trans-chalcone vs. Comparators


Differential BACE-1 Inhibition: 2'-Amino Substitution Enables β-Secretase Activity Absent in Non-Amino Chalcones

In a direct comparative study of chalcones and 2′-aminochalcones against Alzheimer's disease targets, the majority of chalcones possessing a 2′-amino group inhibited the β-secretase enzyme BACE-1, an effect not observed for chalcones lacking this amino substitution [1]. The most active 2′-aminochalcone derivative in the study (derived from 2,3-dichlorobenzaldehyde) exhibited an IC50 of 2.71 μM against BACE-1, with molecular docking confirming the amino group's interaction with catalytic aspartic acid residues [1]. While the specific IC50 for 2′-Amino-3,4-dimethoxy-trans-chalcone was not determined in this study, the data establish that the 2′-amino moiety is a structural prerequisite for BACE-1 inhibition, distinguishing it from non-amino chalcones.

Alzheimer's disease BACE-1 inhibitor 2'-aminochalcone SAR

Enhanced Antitumor Activity: 2'-Amino Chalcones Outperform Non-Amino Counterparts in Cytotoxicity

A series of 2'-amino chalcones demonstrated significantly increased antitumor activity compared with the corresponding non-amino chalcones when evaluated against a panel of human tumor cell lines [1]. The study reported that 2'-amino chalcones consistently showed higher cytotoxicity, with a representative lead molecule (2′-Amino-3-methoxy-4′,5′-methylenedioxy-chalcone) displaying high activity against multi-drug resistant KB-VIN and ovarian 1A9 cell lines [1]. In a separate study, 2'-aminochalcone exhibited an IC50 range of 1.43-1.98 µg/mL against the HT-29 colon cancer cell line, positioning it among the more potent chalcone derivatives tested [2].

Anticancer cytotoxicity 2'-aminochalcone SAR

Positional Isomer Comparison: 2'-Amino vs. 4'-Amino-3,4-dimethoxy Chalcone in Antioxidant and Cytotoxic Assays

A direct study comparing three amino-dimethoxy chalcone positional isomers (4′-amino-4-methoxy, 4′-amino-3,4-dimethoxy, and 4′-amino-3,4,5-trimethoxy) provides a quantitative baseline for understanding the impact of substitution pattern on activity [1]. The 4′-amino-3,4-dimethoxy chalcone, which differs from 2′-Amino-3,4-dimethoxy-trans-chalcone only in the position of the amino group, exhibited an antioxidant IC50 of 64.79 μg/mL in the DPPH radical scavenging assay and a cytotoxic IC50 of 36.65 μg/mL against HeLa cervical cancer cells [1]. The study further established that increasing the number of methoxy groups on the B-ring correlates with decreased activity, and that the amino group position is a critical determinant of potency [1].

Antioxidant cytotoxicity positional isomer DPPH assay HeLa

Improved Physicochemical and Antimicrobial Properties of Amino-Functional Chalcones

Patent literature explicitly claims that amino-functional chalcones, including 2'-amino derivatives, exhibit enhanced biological effects combined with improved metabolic and physicochemical properties compared to unsubstituted chalcones [1]. The amino substitution improves solubility and bioavailability, addressing a key limitation of conventional chalcones which typically exhibit poor aqueous solubility and low intestinal absorption [1]. The compounds are disclosed as having utility against bacterial and parasitic infections, including Helicobacter pylori and Plasmodium falciparum, with the amino group contributing to enhanced dihydroorotate dehydrogenase (DHODH) inhibition [1].

Antimicrobial antiparasitic aminochalcone physicochemical properties

Synthetic Accessibility and Scalability of 2'-Amino-3,4-dimethoxy-trans-chalcone

The compound can be synthesized via the well-established Claisen-Schmidt condensation between 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions [1]. Trans-chalcones in general have been obtained in good yields and selectivities using environmentally friendly methodologies, including solvent-free conditions with montmorillonite KSF clay as a reusable heterogeneous catalyst [2]. The 3,4-dimethoxybenzaldehyde and 2'-aminoacetophenone precursors are commercially available, and the reaction proceeds with high stereoselectivity for the trans (E)-isomer, which is the thermodynamically favored and biologically active configuration [3].

Synthesis Claisen-Schmidt condensation green chemistry scalability

High-Value Research and Industrial Applications for 2'-Amino-3,4-dimethoxy-trans-chalcone


Alzheimer's Disease Drug Discovery: Multi-Target Ligand Development Targeting BACE-1 and AChE

This compound serves as a critical scaffold for developing multi-target directed ligands (MTDLs) for Alzheimer's disease. As demonstrated in Section 3, the 2'-amino group enables BACE-1 inhibition, a property not present in non-amino chalcones [1]. The 3,4-dimethoxy substitution pattern on the B-ring further modulates acetylcholinesterase (AChE) inhibition, with related 2'-aminochalcones showing IC50 values as low as 0.08 μM against AChE [1]. The compound's ability to simultaneously engage both cholinergic and amyloid pathways makes it a valuable starting point for medicinal chemistry optimization campaigns. Procurement of this specific compound, rather than a generic chalcone, ensures that the BACE-1 inhibitory pharmacophore is intact and that SAR studies will yield interpretable, target-relevant data.

Anticancer Lead Optimization: Probing Amino Group Position Effects on Cytotoxicity and Selectivity

The 2'-amino-3,4-dimethoxy substitution pattern offers a distinct structural probe for anticancer SAR studies. As shown in Section 3, 2'-amino chalcones demonstrate significantly enhanced antitumor activity compared to non-amino analogs [2], and the 2'-position specifically influences cyclization pathways to quinolone derivatives with known anticancer activity [3]. Compared to the 4'-amino-3,4-dimethoxy isomer (HeLa IC50 = 36.65 μg/mL) [4], the 2'-isomer is expected to exhibit a different cytotoxicity profile and selectivity window, enabling researchers to map the positional SAR landscape. This compound is particularly suited for programs focused on overcoming multi-drug resistance, as 2'-amino chalcones have shown activity against resistant cell lines like KB-VIN [2].

Antimicrobial and Antiparasitic Screening: Leveraging Enhanced Physicochemical Properties

Amino-functional chalcones are claimed to possess improved solubility and bioavailability compared to unsubstituted chalcones, making them more suitable for antimicrobial and antiparasitic screening cascades [5]. The 2'-amino-3,4-dimethoxy substitution pattern provides a balance of lipophilicity and hydrogen-bonding capacity that may enhance membrane permeability while maintaining DHODH inhibitory activity against targets such as Plasmodium falciparum and Helicobacter pylori [5]. For industrial or academic screening programs, selecting this compound over a non-amino chalcone reduces the risk of false negatives arising from poor solubility or low cellular uptake, thereby increasing the probability of identifying viable hit compounds.

Green Chemistry and Sustainable Synthesis Research: Model Substrate for Catalytic Methodology Development

The compound's synthesis via Claisen-Schmidt condensation makes it an ideal model substrate for developing and benchmarking new catalytic methodologies, including clay-catalyzed solvent-free conditions [6] and other green chemistry approaches [4]. The presence of the amino group provides an additional handle for monitoring reaction progress and for post-synthetic diversification (e.g., acylation, sulfonylation, or cyclization to quinolones). Its well-defined trans configuration and characteristic UV/fluorescence properties facilitate analytical method development. For laboratories focused on sustainable synthesis or flow chemistry, this compound offers a relevant, pharmaceutically oriented substrate for technology demonstration and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Amino-3,4-dimethoxy-trans-chalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.